Ellagic acid hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

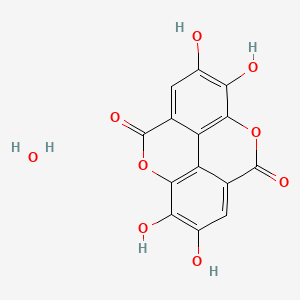

6,7,13,14-tetrahydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6O8.H2O/c15-5-1-3-7-8-4(14(20)22-11(7)9(5)17)2-6(16)10(18)12(8)21-13(3)19;/h1-2,15-18H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZZJRXBNGVIKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=C(C(=C1O)O)OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ellagic Acid Hydrate: A Deep Dive into its Anticancer Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ellagic acid (EA), a naturally occurring polyphenol found in various fruits and nuts, has garnered significant attention for its potential as a cancer preventative and therapeutic agent.[1] Extensive in vitro and in vivo studies have demonstrated its ability to counteract several hallmarks of cancer, including unchecked proliferation, evasion of apoptosis, angiogenesis, and metastasis.[1][2][3] This technical guide synthesizes the current understanding of the molecular mechanisms through which ellagic acid hydrate exerts its anticancer effects, providing a comprehensive resource for researchers and drug development professionals.

Core Anticancer Mechanisms of Ellagic Acid

Ellagic acid's multifaceted anticancer activity stems from its ability to modulate a variety of signaling pathways and cellular processes. The primary mechanisms include the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis and metastasis.

Induction of Apoptosis

A key strategy in cancer therapy is the induction of programmed cell death, or apoptosis, in malignant cells. Ellagic acid has been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways in a variety of cancer cell types.[1]

Key Molecular Events:

-

Modulation of Bcl-2 Family Proteins: EA treatment significantly increases the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio.[1] It also downregulates other anti-apoptotic proteins like Bcl-xL and Mcl-1, and upregulates pro-apoptotic proteins such as PUMA and Noxa in prostate cancer cells.[1]

-

Mitochondrial Pathway Activation: EA can induce mitochondrial depolarization, leading to the release of cytochrome c into the cytosol.[4] This, in turn, activates the caspase cascade, culminating in the activation of executioner caspase-3 and subsequent PARP cleavage.[5][6]

-

Inhibition of Pro-Survival Pathways: In pancreatic cancer cells, EA has been shown to inhibit the activity of the transcription factor NF-κB, a major pro-survival factor.[4] This inhibition contributes to the activation of the mitochondrial death pathway.[4]

-

Induction of DNA Damage: Recent studies have shown that EA can induce reactive oxygen species (ROS) generation by altering mitochondrial dynamics, leading to increased DNA damage and triggering apoptosis in cancer stem-like cells.[7]

Cell Cycle Arrest

Ellagic acid can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1/S or G2/M checkpoints.[1][8][9] This prevents cancer cells from replicating their DNA and dividing.

Key Molecular Events:

-

Upregulation of Cyclin-Dependent Kinase (CDK) Inhibitors: EA treatment leads to an upregulation of p21 and p27, which are crucial regulators of the G1 to S phase transition.[1][6]

-

Downregulation of Cyclins and CDKs: In ovarian cancer cells, EA causes a reduction in cyclin D1 and E levels.[10] It has also been identified as a potent inhibitor of CDK6, a key player in cell cycle progression, in breast cancer cells.[11][12]

-

Modulation of Signaling Pathways: The TGF-β/Smad3 signaling pathway has been identified as a key mechanism by which EA induces G0/G1 cell cycle arrest in breast and colon cancer cells.[8][9][13] EA has also been shown to inhibit the PI3K/Akt signaling pathway, leading to G2/M arrest in colorectal cancer cells.[1][14]

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Ellagic acid has demonstrated potent anti-angiogenic properties by targeting key signaling pathways involved in this process.[15][16]

Key Molecular Events:

-

Inhibition of VEGFR-2 Signaling: EA significantly inhibits the vascular endothelial growth factor (VEGF)-induced proliferation, migration, and tube formation of endothelial cells.[15][16] Mechanistic studies have revealed that EA directly targets and inhibits the kinase activity of VEGF receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[3][15]

-

Downregulation of Angiogenic Factors: In prostate cancer cells, EA has been shown to decrease the levels of pro-angiogenic factors such as VEGF and interleukin-6 (IL-6).[6][17]

Anti-Metastatic Effects

Metastasis, the spread of cancer cells to distant organs, is the primary cause of cancer-related mortality. Ellagic acid can inhibit tumor cell migration and invasion, key steps in the metastatic cascade.[2][3]

Key Molecular Events:

-

Inhibition of Cell Migration and Invasion: EA has been shown to inhibit the migration and invasion of various cancer cells, including bladder and endometrial cancer cells.[3][14]

-

Modulation of Epithelial-Mesenchymal Transition (EMT): EA can reverse EMT by upregulating E-cadherin and downregulating mesenchymal markers like Snail, MMP-2, and MMP-9.[18]

-

Inhibition of Signaling Pathways: The PI3K signaling pathway has been implicated in EA's ability to inhibit the invasion and migration of endometrial cancer cells.[14]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of ellagic acid on cancer cells.

Table 1: IC50 Values of Ellagic Acid in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| MCF-7 | Breast Cancer | 29.12 ± 1.15 | [11] |

| MDA-MB-231 | Breast Cancer | 20.51 ± 1.22 | [11] |

| T24 | Bladder Cancer | 20 | [19] |

| VEGFR-2 Kinase Activity | - | ~25.8 nM | [15] |

| CDK6 Kinase Activity | - | 3.053 | [11] |

Table 2: Effects of Ellagic Acid on Apoptosis and Cell Cycle

| Cell Line | Effect | Measurement | Result | Reference |

| MCF-7 | Apoptosis | Annexin-V Staining | 23.3% apoptotic cells | [11] |

| MDA-MB-231 | Apoptosis | Annexin-V Staining | 27.9% apoptotic cells | [11] |

| T24 | Cell Cycle | Flow Cytometry | Increased percentage of cells in S phase | [19] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Cell Viability Assay (MTT Assay)

-

Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-6,000 cells/well.[11]

-

After overnight incubation, treat the cells with increasing concentrations of ellagic acid (0-250 µM) for 48 or 72 hours.[11]

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4-5 hours.[11]

-

Solubilize the formazan crystals by adding 100 µL of DMSO to each well.[11]

-

Measure the absorbance at 570 nm using a microplate reader.[11]

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[11]

Western Blotting

-

Lyse ellagic acid-treated and untreated cells in RIPA buffer to isolate total protein.[11]

-

Quantify the protein concentration using a BCA protein assay kit.[11]

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., CDK6, P-VEGFR2) overnight at 4°C.[11][15]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Cell Cycle Analysis:

-

Treat cells with the IC50 concentration of ellagic acid for the desired time.

-

Harvest the cells, wash with PBS, and fix in 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a solution containing RNase A and propidium iodide (PI).

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Analysis (Annexin V/PI Staining):

-

Treat cells with the IC50 concentration of ellagic acid for 48 hours.[11]

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes in the dark at room temperature.

-

Analyze the percentage of apoptotic cells using a flow cytometer.[11]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by ellagic acid and a typical experimental workflow.

Caption: Ellagic acid-induced apoptosis pathway.

Caption: Ellagic acid-induced cell cycle arrest pathways.

Caption: Ellagic acid's anti-angiogenic mechanism.

Caption: General experimental workflow.

Conclusion and Future Directions

This compound exhibits significant anticancer potential through a multitude of mechanisms, including the induction of apoptosis and cell cycle arrest, and the inhibition of angiogenesis and metastasis. Its ability to target multiple cancer hallmarks makes it a promising candidate for further investigation as a standalone therapeutic agent or in combination with existing cancer therapies. Future research should focus on improving its bioavailability and conducting well-designed clinical trials to validate its efficacy and safety in human cancer patients. The detailed molecular insights and experimental protocols provided in this guide aim to facilitate and accelerate these crucial next steps in the development of ellagic acid-based cancer treatments.

References

- 1. mdpi.com [mdpi.com]

- 2. Experimental Evidence of the Antitumor, Antimetastatic and Antiangiogenic Activity of Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Ellagic acid induces apoptosis through inhibition of nuclear factor κB in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ellagic acid induces cell cycle arrest and apoptosis through TGF-β/Smad3 signaling pathway in human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ellagic acid induces cell cycle arrest and apoptosis via the TGF‑β1/Smad3 signaling pathway in human colon cancer HCT‑116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ellagic Acid and Cancer Hallmarks: Insights from Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ellagic Acid Controls Cell Proliferation and Induces Apoptosis in Breast Cancer Cells via Inhibition of Cyclin-Dependent Kinase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A comprehensive review on Ellagic acid in breast cancer treatment: From cellular effects to molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. Ellagic acid exerts antitumor effects via the PI3K signaling pathway in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ellagic acid, a phenolic compound, exerts anti-angiogenesis effects via VEGFR-2 signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Breast Cancer Blood Vessel Formation Is Blocked By Ellagic Acid | Food for Breast Cancer [foodforbreastcancer.com]

- 17. Effects of Ellagic Acid on Angiogenic Factors in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Research progress on the anticarcinogenic actions and mechanisms of ellagic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Ellagic Acid Hydrate: A Comprehensive Physicochemical Profile for Researchers and Drug Development Professionals

Ellagic acid, a naturally occurring polyphenolic compound found in numerous fruits and nuts, has garnered significant attention for its potential therapeutic applications, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] This technical guide provides an in-depth overview of the core physicochemical properties of ellagic acid hydrate, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to support research and development efforts.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for understanding its behavior in biological systems and for formulation development. These properties are summarized below.

Table 1: General Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Name | 2,3,7,8-tetrahydroxy-[4]benzopyrano[5,4,3-cde][4]benzopyran-5,10-dione | [2] |

| Molecular Formula | C₁₄H₆O₈ (anhydrous) / C₁₄H₆O₈ · 2H₂O (dihydrate) | [5][6] |

| Molecular Weight | 302.19 g/mol (anhydrous basis) / 338.22 g/mol (dihydrate) | [2][5][6][7] |

| Melting Point | >300 °C / ≥350 °C | [2][7] |

| pKa (Strongest Acidic) | 5.02 - 5.54 | [5][8] |

| Appearance | Cream to light yellow or tan to gray crystalline powder | [9] |

Table 2: Solubility Data for Ellagic Acid

| Solvent | Solubility | References |

| Water | <0.1 g/100 mL at 21 °C / 0.82 g/L | [8] |

| Ethanol | Sparingly soluble / 10 mg/mL | [2][6] |

| Methanol | Slightly soluble | [10] |

| DMSO | Soluble / ~0.14 mg/mL | [10][11] |

| N-methyl-2-pyrrolidone (NMP) | High solubility | [10][12] |

| Polyethylene glycol 400 (PEG 400) | Soluble | [12] |

| Triethanolamine | Soluble | [12] |

| 1 M NaOH | 10 mg/mL (forms dark green solution) | [6] |

Table 3: Spectroscopic Data for Ellagic Acid

| Technique | Key Peaks / Wavelengths (λmax) | References |

| UV-Vis (in PBS/Methanol) | ~254-256 nm, ~365-366 nm | [11][13] |

| FTIR (KBr Pellet, cm⁻¹) | ~3400 (-OH stretching), ~1705 (C=O stretching), ~1613 (aromatic C=C) | [14] |

| ¹H NMR (DMSO-d₆, ppm) | ~7.45 (s, 2H), ~10.6 (br s, 4H, phenolic -OH) | [15] |

| ¹³C NMR (DMSO-d₆, ppm) | ~159, ~148, ~140, ~136, ~112, ~110, ~107 | [15] |

Key Biological Signaling Pathways

Ellagic acid exerts its biological effects by modulating multiple cellular signaling pathways. Its anti-cancer, antioxidant, and anti-inflammatory activities are linked to its ability to interact with key proteins in these cascades.[1][2][16]

Ellagic acid has been shown to inhibit cancer progression by targeting pathways involved in cell proliferation, apoptosis, and the formation of new blood vessels (angiogenesis).[1][3][17] It can suppress tumor growth by inhibiting VEGFR-2, a key receptor in angiogenesis, and modulating the PI3K/Akt pathway, which is critical for cell survival and proliferation.[17][18]

Caption: Ellagic acid's inhibition of VEGFR-2 and PI3K/Akt pathways.

The antioxidant effects of ellagic acid are partly mediated through the activation of the Nrf2 signaling pathway.[4] Upon activation, the transcription factor Nrf2 translocates to the nucleus and promotes the expression of antioxidant enzymes like HO-1 and NQO1, protecting cells from oxidative stress.[4]

Caption: Ellagic acid promotes the Nrf2 antioxidant defense pathway.

Ellagic acid demonstrates anti-inflammatory properties by modulating cytokine production. It can downregulate pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while promoting anti-inflammatory cytokines like IL-10, thereby helping to resolve inflammation.[19][20]

Caption: Ellagic acid's modulation of inflammatory cytokines.

Experimental Protocols

Detailed and validated methodologies are essential for the accurate determination of physicochemical properties. Below are outlines for key experimental protocols.

This protocol outlines the standard shake-flask method for determining the equilibrium solubility of this compound in water.

Caption: Workflow for determining aqueous solubility via shake-flask method.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of purified water (or other solvent) in a sealed, inert container (e.g., glass vial). The excess solid ensures that saturation is achieved.

-

Equilibration: Place the container in a thermostatically controlled shaker or agitator set to a specific temperature (e.g., 25°C or 37°C). Agitate the suspension for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed (e.g., 10,000 rpm for 15 minutes) followed by careful collection of the supernatant, or by filtration through a chemically inert, fine-pore filter (e.g., 0.22 µm PVDF or PTFE).

-

Quantification: Accurately dilute an aliquot of the clear supernatant or filtrate with a suitable solvent. Analyze the concentration of ellagic acid using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[12]

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor, expressing the result in units such as mg/L or µg/mL.

This protocol is used to determine the characteristic absorption maxima of ellagic acid.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent where it is soluble, such as methanol or DMSO.

-

Working Solution: Dilute the stock solution with the final desired solvent (e.g., phosphate-buffered saline (PBS), water, or ethanol) to a concentration that yields an absorbance within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU). A final concentration of ~10 µM is often appropriate.[21]

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use the final solvent as a blank to zero the instrument.

-

Spectral Scan: Scan the sample solution over a wavelength range, typically from 200 to 500 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). For ellagic acid, characteristic peaks are expected around 254 nm and 366 nm.[13] The pH of the solution can influence the exact position and intensity of these peaks.[22][23]

This protocol identifies the functional groups present in the ellagic acid molecule.

Methodology:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix a small amount of dry this compound (~1-2 mg) with approximately 100-200 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly in an agate mortar to create a fine, homogenous powder.

-

Pellet Formation: Transfer the powder to a pellet-forming die and press it under high pressure (several tons) using a hydraulic press to form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Spectral Scan: Collect the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of a blank KBr pellet should be collected and subtracted from the sample spectrum.

-

Data Analysis: Analyze the resulting spectrum to identify characteristic absorption bands corresponding to the functional groups of ellagic acid, such as O-H (hydroxyl), C=O (lactone), and C=C (aromatic) vibrations.[14][24]

References

- 1. Ellagic Acid and Cancer Hallmarks: Insights from Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research progress on the anticarcinogenic actions and mechanisms of ellagic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ellagic Acid Alleviates Oxidative Stress by Mediating Nrf2 Signaling Pathways and Protects against Paraquat-Induced Intestinal Injury in Piglets [mdpi.com]

- 5. Human Metabolome Database: Showing metabocard for Ellagic acid (HMDB0002899) [hmdb.ca]

- 6. Ellagic Acid, Dihydrate A cell-permeable, reversible, potent antioxidant that has anti-mutagenic and anti-carcinogenic properties. | 476-66-4 [sigmaaldrich.com]

- 7. エラグ酸 水和物 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 8. acs.org [acs.org]

- 9. ellagic acid, 476-66-4 [thegoodscentscompany.com]

- 10. researchgate.net [researchgate.net]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Analytical methods for assay of ellagic acid and its solubility studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. A network pharmacology approach to elucidate the anti-inflammatory effects of ellagic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ellagic acid, a phenolic compound, exerts anti-angiogenesis effects via VEGFR-2 signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ellagic acid exerts antitumor effects via the PI3K signaling pathway in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ellagic acid alleviates adjuvant induced arthritis by modulation of pro- and anti-inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ellagic acid effects on disease severity, levels of cytokines and T-bet, RORγt, and GATA3 genes expression in multiple sclerosis patients: a multicentral-triple blind randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. The influence of pH on UV/Vis spectra of gallic and ellagic acid: A combined experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Ellagic Acid: A Comprehensive Technical Guide to Natural Sources and Extraction Methodologies

Introduction

Ellagic acid, a naturally occurring polyphenolic compound, has garnered significant attention within the scientific community for its potent antioxidant, anti-inflammatory, and anti-proliferative properties.[1] Structurally, it is a dilactone of hexahydroxydiphenic acid and is typically found in plants as a component of ellagitannins.[1][2] Upon hydrolysis of these tannins, ellagic acid is released. This guide provides an in-depth overview of the primary natural sources of ellagic acid and details the various conventional and modern techniques employed for its extraction, tailored for researchers, scientists, and professionals in drug development.

Natural Sources of Ellagic Acid

Ellagic acid is widespread in the plant kingdom, with particularly high concentrations found in various fruits, nuts, and seeds.[1][3] Berries, especially from the Rosaceae family, are notably rich in this compound.[4] While free ellagic acid is less common, its precursors, ellagitannins, are abundant.[3] The following table summarizes the ellagic acid content in several prominent natural sources.

Table 1: Ellagic Acid Content in Various Natural Sources

| Natural Source | Family | Part of Plant | Ellagic Acid Content (mg/g) | Notes |

| Kakadu Plum | Combretaceae | Fruit (Fresh Weight) | 8.26 - 14.7 | Highest known concentration in fresh fruit.[4] |

| Pomegranate (Punica granatum) | Punicaceae | Husk/Peel | Up to 201.3 (Dry Weight) | A significant by-product of the juice industry, rich in ellagitannins.[5][6] |

| Raspberries (Rubus idaeus) | Rosaceae | Fruit | High levels, often higher than strawberries.[7][8] | The tiny seeds are particularly rich sources.[7] |

| Wild Strawberries | Rosaceae | Fruit & Leaves | High concentrations; leaves are also a good source for tea.[7] | Can contain 10 times more ellagic acid than raspberries.[7] |

| Walnuts (Juglans nigra) | Juglandaceae | Kernels | Comparable to cultivated strawberries.[7] | Also a good source of omega-3 fatty acids.[7][9] |

| Pecans (Carya illinoinensis) | Juglandaceae | Kernels | Slightly lower than walnuts.[7] | |

| Chestnuts (Castanea sativa) | Fagaceae | Raw | High levels.[10] | |

| Blackberries | Rosaceae | Fruit | Amount is nearly equal to that in raspberries.[7] | |

| Cloudberries | Rosaceae | Fruit | High amounts.[7] | |

| Grapes (Vitis rotundifolia) | Vitaceae | Fruit (especially skin and seeds) | Present in notable amounts.[11][12] | |

| Guava (Psidium guajava) | Myrtaceae | Fruit | Contains limited amounts.[7] | |

| Beefsteak Fungus (Fistulina hepatica) | Fistulinaceae | Fruiting Body | A top source of ellagic acid.[7] | An unexpected but rich source.[7] |

Extraction Methods for Ellagic Acid

The extraction of ellagic acid from plant materials primarily involves the hydrolysis of ellagitannins to release the free acid. This can be achieved through various methods, ranging from conventional solvent-based techniques to more advanced, green technologies. The choice of method often depends on factors such as the plant matrix, desired yield and purity, and scalability.

The traditional and most common commercial method for producing ellagic acid involves a two-step process: extraction of ellagitannins followed by acid hydrolysis.[2][5]

-

Extraction of Ellagitannins : This step typically uses organic solvents or their aqueous mixtures. Methanol, ethanol, and acetone are commonly employed.[2][13]

-

Acid Hydrolysis : The extracted ellagitannins are then subjected to hydrolysis using strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) to break the ester bonds and release ellagic acid.[2][14] The resulting crude ellagic acid is often purified through recrystallization.[5]

Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer. This method can significantly reduce extraction time and temperature, making it a more efficient and greener alternative to conventional methods.

Key parameters for UAE include temperature, sonication time, solvent concentration, and the solid-to-liquid ratio.[15] Studies on pomegranate husk have shown that UAE can yield high amounts of ellagic acid, with the increase attributed to cell rupture rather than direct hydrolysis of ellagitannins by ultrasound.[15][16]

Microwave-assisted extraction uses microwave energy to heat the solvent and plant matrix, leading to cell wall rupture and the release of target compounds. This technique offers rapid extraction with reduced solvent consumption.

Supercritical fluid extraction, primarily using carbon dioxide (SC-CO₂), is an environmentally friendly technique that leverages the unique properties of supercritical fluids.[13] For polar compounds like ellagic acid, a polar co-solvent (modifier) such as ethanol or methanol is typically added to the SC-CO₂.[6] Optimization of SFE involves adjusting parameters like pressure, temperature, and the percentage of the modifier.[17][18]

This method uses enzymes, such as tannin acyl hydrolase, to specifically hydrolyze ellagitannins into ellagic acid under mild conditions. This can be a highly selective and environmentally friendly approach.

Mild alkaline hydrolysis has been shown to be an efficient method for improving the content of free phenolics, including ellagic acid, from sources like pomegranate peel.[19] Sodium bicarbonate has also been used as an effective, eco-friendly reagent for extracting ellagic acid from raspberry pomace.[20]

Table 2: Comparison of Ellagic Acid Extraction Yields from Pomegranate Husk

| Extraction Method | Solvent/Conditions | Yield of Ellagic Acid | Purity | Reference |

| Conventional (Acid Hydrolysis) | Methanol extraction followed by acid hydrolysis | 3.5 g / 100 g | 90% | [5][21] |

| Conventional (Acid Hydrolysis) | Acid hydrolysis process | 6.47% (extract yield) | 88.74% | [5] |

| Ultrasound-Assisted Extraction | 1.5 mol/L Acid, 60°C, 30 min | 4.3% | Not Specified | [16] |

| Ultrasound-Assisted Extraction | 75% Ethanol, 93.6°C, 55 min, 3.27 mL/g ratio | 19.47 mg/g | Not Specified | [15] |

| Supercritical Fluid Extraction | SC-CO₂ with Ethanol modifier at 20 MPa | 7492.53 µg/g (7.49 mg/g) | Not Specified | [18] |

| Solid-State Fermentation (SSF) | Aspergillus niger PSH | 21 mg/g (from polyphenols) | Not Specified | [22] |

Experimental Protocols

This protocol is a synthesized representation based on the principles described in the cited literature.[5][21]

-

Preparation of Raw Material : Dry pomegranate husks at 50-60°C and grind them into a fine powder (e.g., 40-60 mesh).

-

Solvent Extraction of Tannins :

-

Macerate 100 g of the dried pomegranate husk powder with a suitable solvent (e.g., 80% methanol) at a solid-to-liquid ratio of 1:10 (w/v).

-

Stir the mixture at room temperature for 12-24 hours.

-

Filter the mixture to separate the extract from the solid residue. Repeat the extraction on the residue to maximize tannin recovery.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude tannin extract.

-

-

Acid Hydrolysis :

-

Resuspend the crude tannin extract in a 2M HCl or H₂SO₄ solution.

-

Heat the mixture at 80-100°C under reflux for 2-4 hours to facilitate the hydrolysis of ellagitannins.

-

Allow the mixture to cool. A precipitate of crude ellagic acid will form.

-

-

Purification :

-

Collect the crude ellagic acid precipitate by filtration.

-

Wash the precipitate with distilled water to remove residual acid and other water-soluble impurities.

-

Perform recrystallization using a suitable solvent like methanol or a methanol-water mixture to obtain purified ellagic acid.

-

Dry the purified crystals in a vacuum oven.

-

This protocol is based on optimized conditions reported in the literature.[15][16]

-

Preparation of Raw Material : Prepare dried, powdered pomegranate husk as described in the conventional method.

-

Extraction :

-

Place 10 g of the powdered husk into an extraction vessel.

-

Add the extraction solvent (e.g., 75% aqueous ethanol) at an optimized solid-to-liquid ratio (e.g., 1:3.27 g/mL).

-

Place the vessel in an ultrasonic bath or use an ultrasonic probe.

-

Set the extraction parameters to their optimal values:

-

Temperature: ~94°C

-

Sonication Time: ~55 minutes

-

Ultrasonic Power/Frequency: (Specify based on equipment, e.g., 40 kHz, 100 W)

-

-

-

Sample Recovery :

-

After extraction, filter the mixture to separate the extract.

-

The extract can be directly analyzed for ellagic acid content using HPLC or further processed for purification.

-

Visualizations

The following diagram illustrates a generalized workflow for the extraction and purification of ellagic acid from a plant source.

Caption: Generalized workflow for ellagic acid production.

This diagram shows the classification of different extraction techniques for ellagic acid.

Caption: Classification of ellagic acid extraction techniques.

References

- 1. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Production and Applications of Ellagic Acid and Its Derivatives. A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Integrated Supercritical Fluid Extraction and Pre-Formulation Process of Punica granatum L. Pericarp Polar Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ellagic Acid: What Is It, How It Works, and Food Source List [medicinenet.com]

- 8. well.org [well.org]

- 9. Ellagic Acid Foods - Knowledge [fzbiotech.com]

- 10. Ellagic acid - Wikipedia [en.wikipedia.org]

- 11. Ellagic Acid: What It Is, How It Works, and Food Sources [healthline.com]

- 12. studysmarter.co.uk [studysmarter.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. The Separation and Purification of Ellagic Acid from Phyllanthus urinaria L. by a Combined Mechanochemical-Macroporous Resin Adsorption Method [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Recovery of Ellagic Acid from Pomegranate Peels with the Aid of Ultrasound-Assisted Alkaline Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. An Organic Solvent-Free Method for the Extraction of Ellagic Acid Compounds from Raspberry Wine Pomace with Assistance of Sodium Bicarbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A New method for ellagic acid production from pomegranate husk [agris.fao.org]

- 22. researchgate.net [researchgate.net]

In Vitro Antioxidant Activity of Ellagic Acid Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antioxidant properties of ellagic acid hydrate, a naturally occurring polyphenolic compound. Ellagic acid, found in numerous fruits and nuts, is recognized for its potent antioxidant capabilities, which are central to its various pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2][3] This document details the mechanisms of action, summarizes quantitative data from key antioxidant assays, provides standardized experimental protocols, and visualizes the molecular pathways involved.

Mechanisms of Antioxidant Action

The antioxidant capacity of this compound is rooted in its unique molecular structure, featuring multiple phenolic hydroxyl groups.[4] These groups are pivotal to its ability to counteract oxidative stress through several mechanisms:

-

Direct Radical Scavenging: The primary mechanism involves the donation of hydrogen atoms from its hydroxyl groups to neutralize highly reactive free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS). This action converts the radicals into more stable, less harmful molecules, thereby preventing oxidative damage to vital cellular components like DNA, lipids, and proteins. Ellagic acid has been shown to be an effective scavenger of hydroxyl, peroxyl, and superoxide radicals.[5][6]

-

Metal Ion Chelation: Ellagic acid can bind to metal ions, such as iron (Fe²⁺) and copper, which are known to catalyze oxidative reactions and generate free radicals.[1][4] This metal-chelating activity reduces the pro-oxidant effects of these metals.[4][7]

-

Upregulation of Endogenous Antioxidant Enzymes: Beyond direct scavenging, ellagic acid indirectly enhances the cellular antioxidant defense system. It can activate and increase the expression of key endogenous antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[8][9]

-

Modulation of Signaling Pathways: Ellagic acid's antioxidant effects are also mediated through the modulation of critical cellular signaling pathways. It can suppress inflammatory pathways like those involving NF-κB and Protein Kinase C (PKC) and activate the Nrf2 pathway, which governs the expression of antioxidant genes.[8][10]

Quantitative Antioxidant Activity Data

The efficacy of ellagic acid as an antioxidant has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) or equivalent concentration (EC50) values are commonly used metrics. The table below summarizes key findings from the literature.

| Assay | IC50 / EC50 Value (µg/mL) | Standard / Reference Compound | Source(s) |

| DPPH Radical Scavenging Activity | ~1.50 | Ascorbic Acid (~2.22 µg/mL) | [11] |

| 10.54 ± 0.07 | Not specified | [12] | |

| 9.34 ± 0.12 | Not specified | [7] | |

| 3.797 | Not specified | [7] | |

| ABTS Radical Cation Scavenging Activity | 4.59 ± 0.07 | Not specified | [12] |

| 0.524 | Not specified | [7] | |

| Lipid Peroxidation Inhibition | 45 µg/mL (71.2% inhibition) | BHT (69.8%), BHA (66.8%) | [1] |

Note: IC50/EC50 values can vary depending on specific experimental conditions, such as solvent, pH, and incubation time.

Experimental Protocols

Detailed methodologies for common in vitro antioxidant assays are provided below. These protocols serve as a guide for researchers seeking to evaluate the antioxidant capacity of this compound.

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The absorbance of this working solution should be adjusted to approximately 1.0 ± 0.2 at 517 nm.[13]

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Perform serial dilutions to obtain a range of concentrations (e.g., 1-100 µg/mL).[14]

-

Reaction Mixture: In a 96-well plate or cuvette, add a specific volume of the ellagic acid solution (e.g., 100 µL) to the DPPH working solution (e.g., 100 µL).[11][14]

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 20-30 minutes).[13][14]

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH solution is also measured.[11][14]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the inhibition percentage against the concentration of ellagic acid.

This assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is decolorized in the presence of hydrogen-donating antioxidants.

-

Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate or ammonium persulfate (e.g., 2.45 mM).[15] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[15]

-

Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., PBS) or solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[15][16]

-

Sample Preparation: Prepare serial dilutions of this compound as described for the DPPH assay.

-

Reaction Mixture: Add a small volume of the sample (e.g., 5-10 µL) to a larger volume of the ABTS•+ working solution (e.g., 200 µL).[16][17]

-

Incubation: Mix and incubate at room temperature for a specified time (e.g., 5-6 minutes).[16][17]

-

Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color.

-

Reagent Preparation: The FRAP working solution is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 (v/v/v) ratio.[18]

-

Sample Preparation: Prepare serial dilutions of this compound.

-

Reaction Mixture: Add a small volume of the sample (e.g., 10 µL) to the pre-warmed (37°C) FRAP working solution (e.g., 220 µL).[18][19]

-

Incubation: Mix and incubate for a defined time (e.g., 4 minutes).[18][19]

-

Measurement: Measure the absorbance at 593 nm.[18]

-

Calculation: A standard curve is prepared using a known antioxidant (e.g., FeSO₄ or Trolox). The antioxidant capacity of the sample is expressed as an equivalent concentration of the standard.

This assay evaluates the ability of a compound to chelate ferrous ions (Fe²⁺), preventing them from forming the colored ferrozine complex.

-

Reagents: Prepare solutions of FeCl₂ (e.g., 2 mM) and ferrozine (e.g., 5 mM).

-

Sample Preparation: Prepare serial dilutions of this compound.

-

Reaction Mixture: Mix the sample solution with the FeCl₂ solution. Initiate the reaction by adding the ferrozine solution.

-

Incubation: Shake the mixture vigorously and incubate at room temperature for 10 minutes.

-

Measurement: Measure the absorbance of the Fe²⁺-ferrozine complex at 562 nm.

-

Calculation: The percentage of chelation is calculated using the formula: % Chelation = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value represents the concentration that chelates 50% of the ferrous ions.

Signaling Pathways and Visualization

Ellagic acid's antioxidant activity allows it to modulate key signaling pathways implicated in inflammation and cellular defense.

The general workflow for assessing the antioxidant activity of a compound like this compound involves sample preparation, execution of a specific assay, data acquisition, and calculation of antioxidant capacity.

Caption: General experimental workflow for in vitro antioxidant assays.

Oxidative stress is a potent activator of the NF-κB pathway, which drives the expression of pro-inflammatory genes. By scavenging ROS, ellagic acid prevents the degradation of IκBα, the inhibitory protein of NF-κB, thereby keeping NF-κB in an inactive state in the cytoplasm.

Caption: Ellagic acid inhibits the pro-inflammatory NF-κB pathway.

Ellagic acid can activate the Nrf2 pathway, a key regulator of the endogenous antioxidant response.[8] Activation causes Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of protective antioxidant enzymes.

Caption: Ellagic acid activates the Nrf2 antioxidant defense pathway.

Conclusion

This compound is a potent natural antioxidant that operates through a multifaceted mechanism involving direct radical scavenging, metal chelation, and the modulation of key cellular defense and inflammatory pathways. The quantitative data and standardized protocols presented in this guide offer a valuable resource for researchers and drug development professionals. Understanding these in vitro activities is a critical step in harnessing the therapeutic potential of ellagic acid for conditions associated with oxidative stress.

References

- 1. Spectroscopic studies on the antioxidant activity of ellagic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ellagic Acid: What It Is, How It Works, and Food Sources [healthline.com]

- 3. Ellagic Acid: A Review on Its Natural Sources, Chemical Stability, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. studysmarter.co.uk [studysmarter.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. Free radical studies of ellagic acid, a natural phenolic antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Protective effects and therapeutic applications of ellagic acid against natural and synthetic toxicants: A review article - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antioxidant and apoptosis-inducing activities of ellagic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ellagic acid inhibits PKC signaling by improving antioxidant defense system in murine T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. libir.josai.ac.jp [libir.josai.ac.jp]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Novel Serum-based Approach for Evaluating Phytochemical Polyphenol Ellagic Acid: Antioxidant and Cytotoxic Assessment by DPPH and MTT Assays [arccjournals.com]

- 15. protocols.io [protocols.io]

- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 17. file.elabscience.com [file.elabscience.com]

- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 19. cosmobiousa.com [cosmobiousa.com]

The Metabolic Journey of Ellagic Acid: A Technical Guide to Urolithin Conversion and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ellagic acid, a polyphenol abundant in fruits and nuts like pomegranates, berries, and walnuts, has garnered significant attention for its potential health benefits. However, its low bioavailability has shifted the focus to its gut microbiota-derived metabolites, the urolithins. These compounds are more readily absorbed and are believed to be the primary mediators of the physiological effects associated with ellagitannin-rich food consumption.[1][2] This technical guide provides an in-depth exploration of the metabolic pathways of ellagic acid, its conversion to urolithins, and the subsequent biological activities of these metabolites, with a focus on the underlying signaling cascades.

The Metabolic Conversion of Ellagic Acid to Urolithins

The transformation of dietary ellagitannins and ellagic acid into urolithins is a multi-step process orchestrated by the gut microbiota.[3][4] Following ingestion, ellagitannins are hydrolyzed to ellagic acid in the stomach and small intestine.[5] The unabsorbed ellagic acid then travels to the colon, where it undergoes a series of metabolic conversions by specific bacteria.[1][2]

The initial and critical step is the lactone ring cleavage of ellagic acid, followed by decarboxylation to yield pentahydroxy-urolithin (urolithin M-5).[6] Subsequently, a cascade of dehydroxylation reactions occurs, progressively removing hydroxyl groups to produce a variety of urolithin intermediates, including urolithin M-6, urolithin M-7, urolithin D, and urolithin C.[6] The final products of this metabolic pathway are typically urolithin A and urolithin B.[7]

The composition of an individual's gut microbiota dictates the efficiency and the profile of urolithin production, leading to the classification of individuals into three urolithin metabotypes:

-

Metabotype A: Produces primarily urolithin A.[1]

-

Metabotype B: Produces isourolithin A and urolithin B.[1]

-

Metabotype 0: Lacks the necessary gut bacteria to produce significant amounts of urolithins.[1]

Key Bacterial Players in Urolithin Production

Specific bacterial species have been identified as key players in the conversion of ellagic acid. Genera from the Eggerthellaceae family, such as Gordonibacter and Ellagibacter, are known to be involved in the initial steps of ellagic acid metabolism, producing intermediate urolithins like urolithin C.[7][8][9] Gordonibacter species are particularly associated with the production of urolithin A, characteristic of metabotype A individuals.[1][3] Ellagibacter isourolithinifaciens is linked to the production of isourolithin A, a hallmark of metabotype B.[1][8]

Recent research has identified Enterocloster bolteae as a bacterium capable of converting urolithin C and isourolithin A into the final products, urolithin A and urolithin B, respectively.[1][7] This highlights the collaborative nature of the gut microbiota in the complete transformation of ellagic acid.

The metabolic pathway from ellagic acid to the final urolithins is a sequential process involving multiple bacterial species with distinct enzymatic capabilities.

References

- 1. layerorigin.com [layerorigin.com]

- 2. Biological Significance of Urolithins, the Gut Microbial Ellagic Acid-Derived Metabolites: The Evidence So Far - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Urolithins and Their Precursors Ellagic Acid and Ellagitannins: Natural Sources, Extraction and Methods for Their Determination [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Gut Bacteria Involved in Ellagic Acid Metabolism To Yield Human Urolithin Metabotypes Revealed - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Metabolism of different dietary phenolic compounds by the urolithin-producing human-gut bacteria Gordonibacter urolithinfaciens and Ellagibacter isourolithinifaciens - Food & Function (RSC Publishing) [pubs.rsc.org]

Ellagic Acid Hydrate: A Technical Guide to its Pro-Apoptotic Activity in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ellagic acid, a naturally occurring polyphenolic compound found in various fruits and nuts, has garnered significant attention in oncology research for its potential as a chemopreventive and therapeutic agent. This technical guide provides an in-depth overview of the mechanisms by which ellagic acid hydrate induces apoptosis in cancer cells, supported by experimental evidence and detailed methodologies. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of novel anticancer drugs.

Core Mechanism: Induction of Apoptosis

Ellagic acid exerts its anticancer effects primarily through the induction of apoptosis, or programmed cell death, in malignant cells. This process is orchestrated through a complex interplay of signaling pathways that ultimately lead to the activation of a cascade of cysteine proteases known as caspases. These enzymes dismantle the cell in a controlled manner, preventing the release of cellular contents and subsequent inflammation associated with necrosis.

The pro-apoptotic activity of ellagic acid is multifaceted, involving the modulation of key regulatory proteins and signaling cascades. The principal mechanisms include:

-

Regulation of the Bcl-2 Family of Proteins: Ellagic acid alters the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family. It upregulates the expression of pro-apoptotic proteins while downregulating anti-apoptotic ones, leading to an increased Bax/Bcl-2 ratio.[1][2][3] This shift in balance promotes the permeabilization of the mitochondrial outer membrane.

-

Activation of Caspase Cascade: By promoting mitochondrial dysfunction, ellagic acid facilitates the release of cytochrome c into the cytoplasm.[4] This event triggers the formation of the apoptosome and subsequent activation of initiator caspases, such as caspase-9.[1][5] Initiator caspases then activate executioner caspases, including caspase-3 and caspase-6, which carry out the systematic degradation of cellular components.[1][6]

-

Modulation of Key Signaling Pathways: Ellagic acid has been shown to influence several critical signaling pathways that govern cell survival and proliferation. These include the PI3K/Akt, MAPK, and NF-κB pathways. By inhibiting pro-survival signals and activating pro-apoptotic pathways, ellagic acid creates an intracellular environment conducive to apoptosis.

Key Signaling Pathways Modulated by Ellagic Acid

The induction of apoptosis by ellagic acid is intricately linked to its ability to modulate multiple intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the pivotal roles of these pathways in ellagic acid-mediated cancer cell death.

EA [label="this compound", fillcolor="#FBBC05"]; PI3K [label="PI3K", fillcolor="#F1F3F4"]; Akt [label="p-Akt", fillcolor="#F1F3F4"]; Bcl2 [label="Bcl-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bax [label="Bax", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

EA -> PI3K [label="inhibits"]; PI3K -> Akt [label="inhibits"]; Akt -> Bcl2 [label="inhibits"]; Bcl2 -> Bax [label="inhibits", arrowhead=tee, color="#EA4335"]; Bax -> Apoptosis; }

Caption: Ellagic acid inhibits the PI3K/Akt pathway, leading to apoptosis.EA [label="this compound", fillcolor="#FBBC05"]; JNK [label="p-JNK", fillcolor="#F1F3F4"]; p38 [label="p-p38", fillcolor="#F1F3F4"]; ERK [label="p-ERK", fillcolor="#F1F3F4"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

EA -> JNK [color="#34A853"]; EA -> p38 [color="#34A853"]; EA -> ERK [color="#EA4335", arrowhead=tee];

JNK -> Apoptosis; p38 -> Apoptosis; ERK -> Apoptosis [style=dashed, color="#5F6368", label="context dependent"]; }

Caption: Ellagic acid modulates MAPK signaling to induce apoptosis.EA [label="this compound", fillcolor="#FBBC05"]; NFkB [label="NF-κB", fillcolor="#F1F3F4"]; Anti_Apoptotic_Genes [label="Anti-Apoptotic\nGenes (e.g., Bcl-xL)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

EA -> NFkB [label="inhibits"]; NFkB -> Anti_Apoptotic_Genes [label="inhibits transcription of"]; Anti_Apoptotic_Genes -> Apoptosis [arrowhead=tee]; }

Caption: Ellagic acid suppresses the NF-κB pro-survival pathway.EA [label="this compound", fillcolor="#FBBC05"]; p53 [label="p53", fillcolor="#F1F3F4"]; Bax [label="Bax", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

EA -> p53 [label="activates"]; p53 -> Bax [label="upregulates"]; Bax -> Apoptosis; }

Caption: Ellagic acid activates the p53 tumor suppressor pathway.Quantitative Analysis of Ellagic Acid's Pro-Apoptotic Effects

The following tables summarize quantitative data from various studies, demonstrating the dose-dependent effects of ellagic acid on cancer cell viability and the induction of apoptosis.

Table 1: IC50 Values of Ellagic Acid in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| A2780 | Ovarian Cancer | 17.0 | 72 | [7] |

| A2780CisR | Ovarian Cancer (Cisplatin-Resistant) | 36.3 | 72 | [7] |

| A549 | Lung Cancer | 17.44 (CD133-) / 53.63 (CD133+) | 24 | [8] |

| SKOV3 | Ovarian Cancer | 19.4 (adherent) / 47.43 (spheroids) | 24 | [8] |

| MCF-7 | Breast Cancer | 29.12 ± 1.15 | 48 | [9] |

| MDA-MB-231 | Breast Cancer | 20.51 ± 1.22 | 48 | [9] |

| T24 | Bladder Cancer | 20 | 72 | [10] |

| PANC-1 | Pancreatic Cancer | ~10 | 48 | [5] |

| AsPC-1 | Pancreatic Cancer | ~100 | 48 | [5] |

| MIA PaCa-2 | Pancreatic Cancer | ~1000 | 48 | [5] |

Table 2: Ellagic Acid-Induced Apoptosis and Mitochondrial Dysfunction

| Cell Line | Treatment | Apoptotic Cells (%) | Mitochondrial Membrane Potential Decrease | Reference |

| MCF-7 | EA (10 µM) + 2 Gy Radiation | 50 | 6.2-fold | [3] |

| MCF-7 | EA (10 µM) + 4 Gy Radiation | 62 | 6.2-fold | [3] |

| MCF-7 | EA (IC50) | 23.3 | Not specified | [9] |

| MDA-MB-231 | EA (IC50) | 27.9 | Not specified | [9] |

| HT22 | CdSO4 + EA (5 µM) | Not specified | Partially restored | [11] |

| HT22 | CdSO4 + EA (10 µM) | Not specified | Significantly restored | [11] |

| HT22 | CdSO4 + EA (20 µM) | Not specified | Markedly restored | [11] |

Table 3: Modulation of Apoptotic Protein Expression by Ellagic Acid

| Cell Line | Treatment | Bax/Bcl-2 Ratio | Caspase Activation | Reference |

| PC3 | EA (10-100 µM) | Increased | Activation of caspase-3, -6, -8, -9 | [1] |

| MCF-7 | EA + Radiation | Upregulation of Bax, Downregulation of Bcl-2 | Not specified | [3] |

| A549 | EAN (12.5 µg/ml) | Increased Bax, Decreased Bcl-2 | Caspase-3 and -9 activation | [12] |

| Rat Model | Busulfan + EA (50 mg/kg) | Increased Bcl-2, Decreased Caspase-9 | Not specified | [13] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols serve as a guide for researchers seeking to investigate the pro-apoptotic effects of this compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Start [label="Seed cells in 96-well plate", shape=ellipse, fillcolor="#FBBC05"]; Treat [label="Treat with Ellagic Acid\n(various concentrations)"]; Incubate1 [label="Incubate (e.g., 24, 48, 72h)"]; Add_MTT [label="Add MTT solution\n(e.g., 0.5 mg/mL)"]; Incubate2 [label="Incubate (2-4h)"]; Solubilize [label="Add solubilization solution\n(e.g., DMSO)"]; Read_Absorbance [label="Read absorbance at 570 nm", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Treat -> Incubate1 -> Add_MTT -> Incubate2 -> Solubilize -> Read_Absorbance; }

Caption: Workflow for the MTT cell viability assay.Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight to allow for attachment.

-

Treatment: Treat cells with various concentrations of this compound and a vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[14][15]

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Start [label="Treat cells with Ellagic Acid", shape=ellipse, fillcolor="#FBBC05"]; Harvest [label="Harvest and wash cells"]; Resuspend [label="Resuspend in 1X Binding Buffer"]; Stain [label="Add Annexin V-FITC and PI"]; Incubate [label="Incubate in the dark (15 min)"]; Analyze [label="Analyze by Flow Cytometry", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Harvest -> Resuspend -> Stain -> Incubate -> Analyze; }

Caption: Workflow for Annexin V/PI apoptosis assay.Protocol:

-

Cell Treatment: Treat cells with the desired concentration of ellagic acid for the specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash twice with cold PBS.[16][17]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[18][19]

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[18]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

-

Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[18] Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[18]

Western Blotting for Apoptotic Protein Expression

Western blotting is used to detect and quantify specific proteins in a complex mixture.

Start [label="Treat cells and prepare lysates", shape=ellipse, fillcolor="#FBBC05"]; Quantify [label="Protein quantification (e.g., BCA assay)"]; SDS_PAGE [label="SDS-PAGE"]; Transfer [label="Transfer to membrane (e.g., PVDF)"]; Block [label="Blocking (e.g., 5% milk or BSA)"]; Primary_Ab [label="Incubate with primary antibody"]; Secondary_Ab [label="Incubate with HRP-conjugated\nsecondary antibody"]; Detect [label="Detect with ECL substrate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Quantify -> SDS_PAGE -> Transfer -> Block -> Primary_Ab -> Secondary_Ab -> Detect; }

Caption: General workflow for Western Blot analysis.Protocol:

-

Sample Preparation: After treatment with ellagic acid, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[20]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.[21]

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[21]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[21]

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[20]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptotic proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.[21]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[21]

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[20] The band intensities can be quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.[20]

Conclusion

This compound demonstrates significant potential as an anticancer agent through its robust ability to induce apoptosis in a variety of cancer cell lines. Its multi-targeted approach, involving the modulation of the Bcl-2 protein family, activation of the caspase cascade, and regulation of critical cell signaling pathways, underscores its promise in cancer therapy. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the therapeutic applications of this compelling natural compound. Continued investigation into the precise molecular interactions and in vivo efficacy of ellagic acid is warranted to translate these promising preclinical findings into effective clinical strategies.

References

- 1. Influence of ellagic acid on prostate cancer cell proliferation: a caspase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ellagic acid protects against neuron damage in ischemic stroke through regulating the ratio of Bcl-2/Bax expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ellagic Acid Enhances Apoptotic Sensitivity of Breast Cancer Cells to γ-Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ellagic acid induces apoptosis through inhibition of nuclear factor κB in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determining the effect of ellagic acid on the proliferation and migration of pancreatic cancer cell lines - Kim - Translational Cancer Research [tcr.amegroups.org]

- 6. The effect of ellagic acid on caspase-3/bcl-2/Nrf-2/NF-kB/TNF-α /COX-2 gene expression product apoptosis pathway: a new approach for muscle damage therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ellagic Acid and Resveratrol Prevent the Development of Cisplatin Resistance in the Epithelial Ovarian Cancer Cell Line A2780 [jcancer.org]

- 8. Ellagic Acid Induces DNA Damage and Apoptosis in Cancer Stem-like Cells and Overcomes Cisplatin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ellagic Acid Controls Cell Proliferation and Induces Apoptosis in Breast Cancer Cells via Inhibition of Cyclin-Dependent Kinase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bosterbio.com [bosterbio.com]

- 18. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]

- 19. kumc.edu [kumc.edu]

- 20. benchchem.com [benchchem.com]

- 21. Apoptosis western blot guide | Abcam [abcam.com]

Methodological & Application

Application Notes and Protocols for HPLC Analysis of Ellagic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the quantitative analysis of ellagic acid hydrate using High-Performance Liquid Chromatography (HPLC). The information presented is curated from various validated methods to assist in the development and implementation of robust analytical procedures for quality control, formulation analysis, and research purposes.

Introduction

Ellagic acid is a naturally occurring polyphenolic compound found in numerous fruits, nuts, and vegetables. It is known for its antioxidant, anti-inflammatory, and potential anticarcinogenic properties, making it a subject of significant interest in the pharmaceutical and nutraceutical industries. Accurate and precise quantification of ellagic acid is crucial for product development, quality assessment, and pharmacokinetic studies. HPLC is a powerful and widely used technique for this purpose, offering high resolution, sensitivity, and specificity.

Comparative Chromatographic Conditions

A variety of HPLC methods have been successfully employed for the analysis of ellagic acid. The selection of the optimal method depends on the sample matrix, desired run time, and available instrumentation. Below is a summary of different chromatographic conditions reported in the literature.

Table 1: Summary of HPLC Methods for Ellagic Acid Analysis

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Stationary Phase | C18 (250 x 4.6 mm, 5 µm)[1][2] | C18 (250 x 4.6 mm, 5 µm)[3] | C18 (250 x 4.6 mm, 5 µm)[4] | Newcrom BH (100 x 2.1 mm, 5 µm)[5][6] |

| Mobile Phase | Water/Acetonitrile (85:15) with 0.05% Trichloroacetic acid (Isocratic)[1] | 0.02 M KH2PO4 (pH 3.5)/Acetonitrile (60:40) (Isocratic)[3] | Acetonitrile/Methanol/Water with 0.2% Formic acid (Gradient)[4] | Methanol/Water (40:60) with 0.5% Perchloric acid (Isocratic)[5][6] |

| Flow Rate | 1.0 mL/min[1] | 1.2 mL/min[3] | 0.8 mL/min[4] | 0.2 mL/min[6] |

| Detection Wavelength | 254 nm[1][2] | 255 nm[3] | 254 nm[4] | 253 nm[5][6] |

| Injection Volume | 10 µL[1] | Not Specified | Not Specified | Not Specified |

| Column Temperature | Room Temperature[1] | 35 °C[3] | Not Specified | Not Specified |

| Retention Time | ~22.84 min (in a gradient system)[1] | 1.65 min[3] | 13.639 min[4] | Not Specified |

Detailed Experimental Protocols

This section provides a detailed protocol for the HPLC analysis of ellagic acid, synthesized from the reviewed literature. This protocol can be adapted based on the specific requirements of the analysis.

Materials and Reagents

-

This compound reference standard (purity ≥ 95%)

-

HPLC grade acetonitrile, methanol, and water

-

Trichloroacetic acid, orthophosphoric acid, or formic acid (analytical grade)

-

Volumetric flasks, pipettes, and syringes

-

0.45 µm or 0.22 µm syringe filters

Preparation of Standard Solutions

-

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark. Sonicate for 10 minutes to ensure complete dissolution.[3]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from, for example, 5 to 200 µg/mL.[4]

Sample Preparation

The sample preparation method will vary depending on the matrix.

-

For Plant Extracts:

-

Accurately weigh a known amount of the dried plant extract.

-

Extract the ellagic acid using a suitable solvent (e.g., methanol, ethanol, or a mixture with water) through methods like sonication or reflux.[1]

-

Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.[3]

-

-

For Cream Formulations:

-

Accurately weigh about 100 mg of the topical cream into a suitable container.

-

Add a known volume of methanol (e.g., 5 mL) to extract the ellagic acid.[2]

-

Vortex or sonicate the mixture to ensure complete extraction.

-

Centrifuge the mixture to separate the excipients.

-

Filter the supernatant through a 0.45 µm syringe filter prior to injection.[2]

-

HPLC Method

Based on the information gathered, a robust isocratic method is presented below.

-

Column: C18 (250 x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of deionized water (50%), methanol (30%), and acetonitrile (20%) with 0.1% phosphoric acid.[2]

-

Flow Rate: 0.8 mL/min[2]

-

Injection Volume: 10 µL

-

Column Temperature: 35 °C[3]

-

Detection: UV at 254 nm[2]

-

Run Time: A sufficient time to allow for the elution of the ellagic acid peak and any other components of interest.

Data Analysis

-

Construct a calibration curve by plotting the peak area of the ellagic acid standards against their corresponding concentrations.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.

-

Quantify the amount of ellagic acid in the samples by interpolating their peak areas on the calibration curve.

Method Validation Parameters

For regulatory submissions or quality control purposes, the HPLC method should be validated according to ICH guidelines. Key validation parameters include:

Table 2: Typical Method Validation Parameters for Ellagic Acid HPLC Analysis

| Parameter | Typical Range/Value |

| Linearity Range | 5 - 200 µg/mL[4] |

| Correlation Coefficient (R²) | > 0.997[2] |

| Limit of Detection (LOD) | 1.67 µg/mL[2] |

| Limit of Quantification (LOQ) | 5.07 µg/mL[2] |

| Accuracy (% Recovery) | 98 - 102%[3] |

| Precision (% RSD) | < 2%[2] |

Visualizations

Experimental Workflow

Caption: Workflow for HPLC analysis of ellagic acid.

Logical Relationship of Method Development

Caption: Logical steps in HPLC method development.

References

- 1. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. scispace.com [scispace.com]

- 4. scielo.br [scielo.br]

- 5. Ellagic acid | SIELC Technologies [sielc.com]

- 6. HPLC Method For Analysis of Ellagic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]

Application of Ellagic Acid in Cell Culture Studies: A Detailed Guide for Researchers

Introduction

Ellagic acid, a naturally occurring polyphenolic compound found in various fruits and nuts, has garnered significant attention in biomedical research for its potent antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] In cell culture studies, ellagic acid serves as a valuable tool to investigate fundamental cellular processes, including cell proliferation, apoptosis, and signaling pathways. Its ability to modulate multiple cellular targets makes it a promising candidate for the development of novel therapeutic agents.[4][5] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals utilizing ellagic acid in their cell culture experiments.

Data Presentation: Efficacy of Ellagic Acid Across Various Cell Lines

The following tables summarize the effective concentrations and inhibitory effects of ellagic acid on different cancer cell lines, providing a comparative overview for experimental design.

Table 1: IC50 Values of Ellagic Acid in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Concentration (µM) | Incubation Time (hours) | Reference |

| HCT 116 | Colon Cancer | ~50 | 72 | [6] |

| HT 29 | Colon Cancer | ~50 | 72 | [6] |

| PANC-1 | Pancreatic Cancer | 10 | 48 | [7] |

| AsPC-1 | Pancreatic Cancer | 100 | 48 | [7] |

| MIA PaCA-2 | Pancreatic Cancer | 1000 | 48 | [7] |

| MCF-7 | Breast Cancer | Not specified, significant viability decrease at various concentrations | 72 | [8] |

| MDA-MB-231 | Breast Cancer | Not specified, significant viability decrease at various concentrations | 72 | [8] |

| HeLa | Cervical Cancer | 10, 20, 30 (significant apoptosis) | 72 | [9] |

| HepG2 | Liver Cancer | 10 (LD50) | 72 | [10] |

| C6 | Rat Glioma | 1, 50, 100 (significant proliferation reduction) | 48 | [11][12] |

| HOS | Human Osteogenic Sarcoma | 6.5 µg/mL | Not specified | [4] |

Table 2: Observed Effects of Ellagic Acid in Cell Culture Studies

| Effect | Cell Line(s) | Concentration Range (µM) | Key Findings | Reference(s) |

| Antiproliferative | Various cancer cell lines | 10 - 1000 | Inhibition of cell growth in a dose- and time-dependent manner. | [4][6][7] |

| Apoptosis Induction | HOS, HeLa, Pancreatic cancer cells | 10 - 1000 | Increased apoptosis via intrinsic and extrinsic pathways, activation of caspases. | [7][9][13][14] |

| Cell Cycle Arrest | HCT-15, HepG2, LNCaP | Not specified | Arrest at G1 or G2/M phases. | [13][14][15] |

| Antioxidant | V79-4, HT22 | 5 - 20 | Scavenging of free radicals, increased antioxidant enzyme activity. | [1][16][17] |

| Anti-inflammatory | BV-2 microglia, HaCaT keratinocytes | Not specified | Inhibition of pro-inflammatory mediators like NF-κB. | [18][19] |

Experimental Protocols

Detailed methodologies for key experiments involving ellagic acid are provided below.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to assess the effect of ellagic acid on cell viability and to determine its IC50 value.

Materials:

-

Ellagic acid (dissolved in DMSO or other suitable solvent)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[19]

-

Treatment: Prepare serial dilutions of ellagic acid in complete medium. Remove the old medium from the wells and add 100 µL of the ellagic acid solutions at various concentrations (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve ellagic acid).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[7]

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[7]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can be determined by plotting cell viability against the log of ellagic acid concentration.

Apoptosis Detection (Annexin V-FITC/PI Staining)